3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid
Description
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid is a cholanoid compound, which is a type of bile acid. It is characterized by the presence of hydroxyl groups at the 3alpha and 12beta positions, an oxo group at the 11 position, and a carboxylic acid group at the 24 position. This compound is significant in the study of bile acids and their role in various biological processes .
Properties
CAS No. |
15173-30-5 |
|---|---|
Molecular Formula |
C24H38O5 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-9-19(26)27)17-7-8-18-16-6-5-14-12-15(25)10-11-23(14,2)20(16)21(28)22(29)24(17,18)3/h13-18,20,22,25,29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,20-,22-,23+,24-/m1/s1 |
InChI Key |
DBKCKIVBUXCUCX-BOUFHLEDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(C(=O)C3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid typically involves multiple steps, starting from simpler steroidal precursors. The process includes selective hydroxylation and oxidation reactions to introduce the hydroxyl and oxo groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as bile, followed by chemical modification to achieve the desired structure. The process often includes steps like crystallization, filtration, and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of bile acids and their derivatives.
Biology: Investigated for its role in the metabolism and regulation of bile acids in the body.
Medicine: Explored for potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism.
Mechanism of Action
The mechanism of action of 3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis and transport. This compound also influences the activity of enzymes like cholesterol 7alpha-hydroxylase, which is crucial for bile acid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid: Differing in the stereochemistry of the hydroxyl groups.
7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oic Acid: Differing in the position of the oxo group.
Uniqueness
3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern and the presence of an oxo group at the 11 position. This structural uniqueness imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications .
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